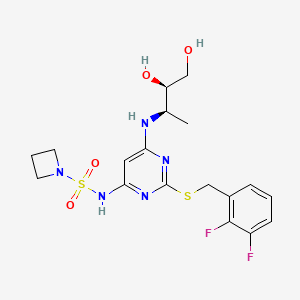

SRT3109

説明

特性

IUPAC Name |

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKPEMXUBULFBM-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659631 | |

| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204707-71-0 | |

| Record name | AZD-5122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204707710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-5122 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KT86HK4WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of SRT3109: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of SRT3109, a synthetic, potent, and selective activator of Sirtuin 1 (SIRT1). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's molecular interactions, its influence on key signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism: Allosteric Activation of SIRT1

This compound functions as a small molecule activator of SIRT1, an NAD+-dependent deacetylase. The primary mechanism of action is through allosteric activation. This compound binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates. This leads to a more efficient removal of acetyl groups from a variety of protein targets.

Key Signaling Pathways Modulated by this compound

The activation of SIRT1 by this compound initiates a cascade of downstream signaling events that impact cellular metabolism, inflammation, and stress responses. Two of the most well-characterized pathways are the inhibition of the NF-κB pathway and the activation of mitochondrial biogenesis through PGC-1α.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. The transcriptional activity of NF-κB is, in part, regulated by the acetylation of its p65 subunit. This compound-activated SIRT1 directly deacetylates the p65 subunit at lysine (B10760008) 310.[1][2] This deacetylation event leads to a reduction in the transcriptional activity of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and other inflammatory mediators.[2][3]

Signaling Pathway Diagram: this compound-Mediated Inhibition of NF-κB

Caption: this compound activates SIRT1, leading to the deacetylation and inactivation of the NF-κB p65 subunit.

Activation of Mitochondrial Biogenesis via PGC-1α

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. The activity of PGC-1α is modulated by its acetylation status. This compound-activated SIRT1 deacetylates PGC-1α, leading to its activation.[4] Activated PGC-1α then co-activates nuclear respiratory factors (NRFs), which in turn stimulate the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA, ultimately driving the synthesis of new mitochondria.

Signaling Pathway Diagram: this compound-Mediated Activation of Mitochondrial Biogenesis

Caption: this compound stimulates mitochondrial biogenesis by activating the SIRT1/PGC-1α signaling axis.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly accessible literature, the following table summarizes typical values for second-generation SIRT1 activators, providing a likely range for this compound's activity.

| Compound Class | Parameter | Value Range | Assay Type |

| Second-generation STACs | EC50 for SIRT1 | 0.1 - 5 µM | In vitro fluorescence-based deacetylation assay |

| Second-generation STACs | IC50 for NF-κB | 1 - 10 µM | Luciferase reporter assay in cells |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of SIRT1 activators like this compound.

In Vitro SIRT1 Deacetylase Activity Assay

Objective: To determine the direct effect of this compound on the enzymatic activity of SIRT1.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing recombinant human SIRT1 enzyme, an acetylated fluorogenic peptide substrate (e.g., a p53-derived peptide), and NAD+.

-

Compound Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated peptide, releasing the fluorophore.

-

Detection: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental Workflow Diagram: In Vitro SIRT1 Activity Assay

Caption: Workflow for determining the in vitro activation of SIRT1 by this compound.

Cellular NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB transcriptional activity in a cellular context.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293) that has been stably transfected with an NF-κB-driven luciferase reporter construct.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus (e.g., TNF-α).

-

Lysis: Lyse the cells and collect the cell lysates.

-

Luciferase Assay: Add a luciferase substrate to the lysates and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and plot the normalized activity against the this compound concentration to determine the IC50 value.

Experimental Workflow Diagram: Cellular NF-κB Reporter Assay

Caption: Workflow for assessing the inhibitory effect of this compound on NF-κB activity in cells.

Conclusion

This compound is a potent SIRT1 activator that exerts its biological effects through the allosteric modulation of the SIRT1 enzyme. Its mechanism of action involves the deacetylation of key cellular proteins, leading to the inhibition of pro-inflammatory pathways, such as NF-κB, and the enhancement of metabolic processes, including mitochondrial biogenesis, via the activation of PGC-1α. The experimental frameworks outlined in this guide provide a basis for the continued investigation and characterization of this compound and other novel SIRT1 activators. Further research focusing on obtaining specific quantitative data for this compound will be crucial for its potential therapeutic development.

References

- 1. SIRT2 regulates NF-κB dependent gene expression through deacetylation of p65 Lys310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SIRT1 activators suppress inflammatory responses through promotion of p65 deacetylation and inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]

- 4. Reversible acetylation of PGC-1: Connecting energy sensors and effectors to guarantee metabolic flexibility - PMC [pmc.ncbi.nlm.nih.gov]

SRT3109 as a CXCR2 Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a pivotal role in inflammatory responses and has emerged as a significant target in the development of therapeutics for a range of diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various cancers. This technical guide provides a comprehensive overview of the interaction of small molecule ligands with CXCR2, with a specific focus on the compound identified as SRT3109.

While this compound is designated as a CXCR2 ligand, with the chemical name N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide, there is a notable absence of publicly available data detailing its specific binding affinity, functional activity, and the experimental protocols for its characterization.

In light of this data gap, this whitepaper presents a detailed analysis of AZD5069 , a potent and selective CXCR2 antagonist that is structurally analogous to the designated chemical name for this compound. AZD5069, with the chemical name N-(2-(2,3-difluoro-6-benzylthio)-6-(3,4-dihydroxybutan-2-yloxy)pyrimidin-4-yl)azetidine-1-sulfonamide, serves as a well-documented case study. This guide will delve into the quantitative pharmacology of AZD5069, detailed experimental methodologies for characterizing CXCR2 antagonists, and the underlying signaling pathways.

Introduction to CXCR2

CXCR2 is a class A G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, but also found on other immune cells such as monocytes and mast cells, as well as endothelial and some tumor cells. It is activated by several ELR+ CXC chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8). The activation of CXCR2 is a critical step in the recruitment of neutrophils to sites of inflammation and is implicated in the pathophysiology of numerous inflammatory diseases and the tumor microenvironment.[1]

The signaling cascade initiated by CXCR2 activation involves coupling to Gαi proteins, leading to the inhibition of adenylyl cyclase and the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. These signaling events culminate in a range of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

This compound: An Undefined CXCR2 Ligand

This compound has been identified in chemical databases as a CXCR2 ligand. Its chemical structure is defined as N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide. Despite this classification, a thorough search of scientific literature and public databases reveals no specific quantitative data on its binding affinity (e.g., Ki, IC50) or its functional effects (e.g., EC50, pA2) at the CXCR2 receptor. Furthermore, no published experimental protocols detailing the synthesis or biological evaluation of this compound are available.

Case Study: AZD5069, a Potent and Selective CXCR2 Antagonist

Given the lack of data for this compound, we present a detailed analysis of AZD5069, a compound with a high degree of structural similarity and a wealth of publicly available pharmacological data. AZD5069 is a potent, selective, and reversible antagonist of the human CXCR2 receptor.[2]

Quantitative Data for AZD5069

The following tables summarize the key in vitro pharmacological parameters for AZD5069.

| Parameter | Value | Assay Description | Reference |

| IC50 | 0.79 nM | Inhibition of radiolabeled CXCL8 binding to human CXCR2. | [3] |

| pIC50 | 9.1 | Inhibition of radiolabeled CXCL8 binding to human CXCR2. | [4] |

| pIC50 (CXCR1) | 6.5 | Inhibition of CXCL8 binding to human CXCR1, demonstrating selectivity for CXCR2. | [5] |

| pA2 | ~9.6 | Antagonism of CXCL1-induced neutrophil chemotaxis. | [4] |

| pA2 | 6.9 | Antagonism of CXCL1-induced adhesion molecule expression on neutrophils. | [4] |

| Selectivity | >150-fold | Selectivity for CXCR2 over CXCR1 and CCR2b receptors. | [2] |

Table 1: In Vitro Binding and Functional Potency of AZD5069 at CXCR2.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of CXCR2 ligands. Below are representative protocols for key in vitro assays based on studies of AZD5069 and other CXCR2 antagonists.

This assay is used to determine the binding affinity of a compound to the CXCR2 receptor.[6][7]

-

Objective: To determine the IC50 and subsequently the Ki of a test compound for the CXCR2 receptor.

-

Materials:

-

Membrane preparations from cells stably expressing human CXCR2.

-

Radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8).

-

Test compound (e.g., AZD5069) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the CXCR2-expressing cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CXCR2 ligand.

-

Data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[8]

-

This functional assay measures the ability of a compound to inhibit the migration of neutrophils towards a CXCR2-specific chemoattractant.[9][10]

-

Objective: To determine the functional potency (e.g., pA2 or IC50) of a test compound in inhibiting neutrophil chemotaxis.

-

Materials:

-

Freshly isolated human neutrophils.

-

Chemoattractant (e.g., recombinant human CXCL1 or CXCL8).

-

Test compound (e.g., AZD5069) at various concentrations.

-

Transwell migration plates (e.g., with 5 µm pore size).

-

Assay buffer (e.g., HBSS with 0.1% BSA).

-

Method for quantifying migrated cells (e.g., CellTiter-Glo® for ATP measurement, or a fluorescent dye like Calcein-AM).

-

-

Procedure:

-

Add the chemoattractant to the lower chamber of the Transwell plate.

-

Pre-incubate isolated neutrophils with various concentrations of the test compound or vehicle control.

-

Add the pre-incubated neutrophils to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

-

After incubation, remove the upper chamber and quantify the number of neutrophils that have migrated to the lower chamber.

-

Data are analyzed to determine the concentration-dependent inhibition of chemotaxis by the test compound.

-

Visualization of Pathways and Workflows

CXCR2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated upon the activation of the CXCR2 receptor by its chemokine ligands.

Caption: Simplified CXCR2 signaling cascade.

Experimental Workflow for CXCR2 Antagonist Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel CXCR2 antagonist.

Caption: Workflow for CXCR2 antagonist discovery.

Conclusion

While this compound is identified as a CXCR2 ligand, the absence of detailed public data on its pharmacological properties makes a comprehensive assessment challenging. However, by examining the structurally similar and extensively studied CXCR2 antagonist, AZD5069, we can gain significant insights into the characterization and mechanism of action of this class of compounds. AZD5069 demonstrates high potency and selectivity for CXCR2, effectively inhibiting key neutrophil functions such as chemotaxis. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for the evaluation of novel CXCR2-targeted therapeutics. Further research into this compound is required to elucidate its specific profile as a CXCR2 ligand and its potential therapeutic utility.

References

- 1. Facebook [cancer.gov]

- 2. AZD5069 [openinnovation.astrazeneca.com]

- 3. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. criver.com [criver.com]

The Biological Activity of Sirtris Sirtuin Activators: A Technical Overview

Disclaimer: Information regarding the specific compound SRT3109 is not publicly available. This document provides a comprehensive overview of the biological activity of sirtuin-activating compounds (STACs) developed by Sirtris Pharmaceuticals, using publicly available data for representative molecules such as SRT1720 and SRT2104 as a surrogate.

Introduction

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating a wide array of cellular processes, including metabolism, DNA repair, inflammation, and longevity.[1][2] Among the seven mammalian sirtuins (SIRT1-7), SIRT1 has been the most extensively studied as a therapeutic target for age-related diseases.[1][3] Sirtris Pharmaceuticals, later acquired by GlaxoSmithKline, was a key player in the development of small molecule SIRT1 activators.[4] These compounds, often referred to as STACs, were designed to mimic the beneficial effects of caloric restriction by allosterically activating SIRT1.[5] While early efforts focused on the natural product resveratrol, Sirtris developed a portfolio of synthetic STACs, including SRT1720 and SRT2104, with improved potency and drug-like properties.[6][7] This guide details the biological activity of these Sirtris compounds, focusing on their mechanism of action, the signaling pathways they modulate, and the experimental methodologies used for their characterization.

Mechanism of Action

Sirtris's synthetic STACs, such as SRT1720, are allosteric activators of SIRT1.[6] Their mechanism of action involves binding to a site on the SIRT1 enzyme that is distinct from the active site.[3] This binding induces a conformational change in SIRT1 that lowers the Michaelis constant (Km) for its acetylated peptide substrates, thereby increasing the enzyme's catalytic efficiency.[6] It is important to note that the activation of SIRT1 by these compounds is often substrate-dependent, a phenomenon that was a subject of considerable scientific discussion.[8][9]

Core Signaling Pathway: SIRT1 Activation

The primary signaling pathway targeted by Sirtris's STACs is the SIRT1-mediated deacetylation of a multitude of downstream protein targets. Activation of SIRT1 by a STAC leads to the removal of acetyl groups from key lysine (B10760008) residues on these target proteins, altering their function and initiating a cascade of cellular responses.

Quantitative Data on Representative Sirtris Compounds

While specific data for this compound is unavailable, the following table summarizes publicly available quantitative data for the well-characterized SIRT1 activator, SRT1720, to provide a contextual understanding of the potency of Sirtris compounds.

| Compound | Assay Type | Target | Metric | Value | Reference |

| SRT1720 | In vitro enzyme activity | SIRT1 | EC1.5 | 2.9 µM | [7] |

| Resveratrol | In vitro enzyme activity | SIRT1 | EC1.5 | 46.2 µM | [7] |

*EC1.5 represents the concentration required to increase the enzyme's activity by 50%.

Experimental Protocols

The characterization of Sirtris's sirtuin activators involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Sirtuin Activity Assays

1. Fluor-de-Lys (FDL) Assay: This is a commonly used fluorescence-based assay to measure SIRT1 deacetylase activity.

-

Principle: A synthetic peptide substrate containing an acetylated lysine residue and a quenched fluorophore is used. Upon deacetylation by SIRT1, the peptide becomes susceptible to cleavage by a developer enzyme, which releases the fluorophore and results in a measurable increase in fluorescence.

-

Protocol Outline:

-

Recombinant human SIRT1 is incubated with the FDL substrate and NAD+ in a reaction buffer.

-

The test compound (e.g., a Sirtris STAC) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The developer solution is added to stop the reaction and cleave the deacetylated substrate.

-

Fluorescence is measured using a microplate reader. The increase in fluorescence is proportional to SIRT1 activity.[1]

-

2. Mass Spectrometry-Based Assay: This method provides a more direct and label-free measurement of SIRT1 activity.

-

Principle: SIRT1 activity is measured by directly quantifying the formation of the deacetylated peptide product using liquid chromatography-mass spectrometry (LC-MS).

-

Protocol Outline:

-

The enzymatic reaction is set up similarly to the FDL assay, with recombinant SIRT1, a native or synthetic peptide substrate, NAD+, and the test compound.

-

The reaction is quenched at specific time points by adding an acid (e.g., formic acid).

-

The reaction mixture is analyzed by LC-MS to separate and quantify the acetylated substrate and the deacetylated product.

-

The rate of product formation is calculated to determine SIRT1 activity.[10]

-

Cellular Sirtuin Activity Assays

1. p53 Acetylation Assay: This assay measures the ability of a compound to activate SIRT1 in a cellular context by assessing the acetylation status of a known SIRT1 substrate, the tumor suppressor p53.

-

Principle: In cells, SIRT1 deacetylates p53 at specific lysine residues. Activation of SIRT1 by a STAC will lead to a decrease in the level of acetylated p53.

-

Protocol Outline:

-

A suitable cell line (e.g., U2OS) is treated with the test compound for a specified duration.

-

Cells are lysed, and protein extracts are prepared.

-

The levels of acetylated p53 and total p53 are determined by Western blotting using specific antibodies.

-

A decrease in the ratio of acetylated p53 to total p53 indicates SIRT1 activation.

-

Biological Activities and Therapeutic Potential

Activation of SIRT1 by Sirtris compounds has been shown to have a wide range of beneficial effects in preclinical models of age-related diseases. These effects are largely attributed to the deacetylation of key proteins involved in metabolism, inflammation, and cellular stress responses.

-

Metabolic Diseases: SIRT1 activation improves insulin (B600854) sensitivity, enhances mitochondrial function, and promotes fatty acid oxidation.[11] Compounds like SRT1720 have demonstrated efficacy in animal models of type 2 diabetes and obesity.[11]

-

Inflammation: SIRT1 can deacetylate and thereby inhibit the activity of NF-κB, a master regulator of inflammatory responses.[12] This provides a mechanism for the anti-inflammatory effects observed with STACs.

-

Cardiovascular Disease: By improving metabolic parameters and reducing inflammation, SIRT1 activation has shown protective effects in models of cardiovascular disease.

-

Neurodegeneration: SIRT1 plays a role in neuronal survival and protection against neurotoxicity, suggesting a potential therapeutic role for STACs in neurodegenerative disorders.

Conclusion

While specific details on this compound remain elusive, the broader class of sirtuin-activating compounds developed by Sirtris Pharmaceuticals represents a significant effort to therapeutically target the aging process. Through allosteric activation of SIRT1, these molecules modulate key signaling pathways involved in metabolism, inflammation, and cellular resilience. The experimental methodologies developed for their characterization have provided valuable insights into the biology of sirtuins and the potential for small-molecule intervention in age-related diseases. Further research and clinical development of next-generation sirtuin modulators will continue to build on the foundational work in this field.

References

- 1. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]

- 3. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sirtris Pharmaceuticals - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]

- 8. Doubts Build On Glaxo's Antiaging Drugs [forbes.com]

- 9. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Elusive Case of SRT3109: A Search for a Sirtuin Activator

Cambridge, MA - An in-depth review of publicly available scientific literature and clinical trial databases reveals a notable absence of information regarding the discovery and development of a compound designated as SRT3109. Despite extensive searches for its chemical structure, preclinical data, and clinical trial status, no substantive information could be retrieved. This suggests that this compound may represent an internal compound designation within Sirtris Pharmaceuticals or its parent company GlaxoSmithKline (GSK) that was either discontinued (B1498344) in early-stage discovery or was not publicly disclosed.

Sirtris Pharmaceuticals, a company founded on the research of sirtuin biology, was a pioneer in the development of sirtuin-activating compounds (STACs). The company's primary focus was on activating SIRT1, a member of the sirtuin family of NAD+-dependent deacetylases, which has been implicated in a variety of cellular processes related to aging and metabolism.

The company's most well-known compound was SRT501, a proprietary formulation of resveratrol.[1] Resveratrol, a natural polyphenol found in red wine, was one of the first identified STACs. However, its development was hampered by issues of low bioavailability and off-target effects.[1]

Following the acquisition of Sirtris by GSK in 2008, the research focus shifted towards the development of more potent and selective synthetic STACs.[1] Among these, compounds such as SRT2104 and SRT2379 entered preclinical and clinical development.[1] These second-generation activators were designed to have improved pharmacokinetic and pharmacodynamic properties compared to resveratrol.

Given the trajectory of Sirtris and GSK's sirtuin program, it is plausible that this compound was one of many compounds synthesized and screened for its potential as a SIRT1 activator. The lack of public information could indicate that it did not meet the necessary efficacy or safety criteria to advance through the rigorous drug development pipeline. Pharmaceutical companies often synthesize and evaluate thousands of compounds for every one that ultimately reaches clinical trials. The vast majority of these compounds are never disclosed publicly.

Without any available data on this compound, it is impossible to provide a technical guide on its discovery, development, mechanism of action, or clinical potential. The signaling pathways and experimental workflows for a hypothetical SIRT1 activator can be generalized, but any specific quantitative data or detailed protocols would be purely speculative.

For researchers and drug development professionals interested in the field of sirtuin activation, the extensive body of literature on compounds like resveratrol, SRT1720, SRT2104, and other publicly disclosed STACs provides a comprehensive overview of the discovery process, experimental methodologies, and the therapeutic potential of this class of drugs. The story of Sirtris Pharmaceuticals and its pipeline of sirtuin activators remains a significant chapter in the history of aging research and drug discovery, even for the compounds that did not make it into the public domain.

References

An In-depth Technical Guide to the Chemical and Biological Properties of SRT3109

An important clarification regarding the biological target of SRT3109: Initial interest in this compound may be linked to research from Sirtris Pharmaceuticals, a company known for its work on sirtuin-activating compounds (STACs). However, publicly available data from chemical suppliers and scientific databases consistently identify this compound not as a SIRT1 activator, but as a potent antagonist of the C-X-C chemokine receptor 2 (CXCR2). It is likely that this compound has been confused with other compounds from Sirtris, such as SRT1720, which are well-documented SIRT1 activators. This guide will therefore focus on the established chemical and biological properties of this compound as a CXCR2 antagonist.

Chemical Structure and Properties

This compound, also known as AZD-5122, is a small molecule with the IUPAC name N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide |

| Synonyms | SRT 3109, SRT-3109, AZD-5122 |

| CAS Number | 1204707-71-0[1] |

| Molecular Formula | C18H23F2N5O4S2[1] |

| Molecular Weight | 475.53 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the human CXCR2 receptor.[2] CXCR2 is a G-protein coupled receptor (GPCR) that plays a critical role in the inflammatory response, primarily by mediating the chemotaxis of neutrophils to sites of inflammation. The binding of chemokine ligands, such as CXCL1 and CXCL8 (IL-8), to CXCR2 triggers a downstream signaling cascade that leads to neutrophil activation and migration.

By acting as an antagonist, this compound binds to CXCR2 and prevents the binding of its natural ligands. This blockade of CXCR2 signaling inhibits the downstream cellular responses, most notably neutrophil chemotaxis and activation. This mechanism of action gives this compound its anti-inflammatory properties.

Signaling Pathway

The signaling pathway initiated by the activation of CXCR2 is complex and involves multiple downstream effectors. As a GPCR, ligand binding to CXCR2 leads to the activation of heterotrimeric G-proteins. The dissociation of the G-protein subunits initiates several signaling cascades, including the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium, and the activation of the PI3K/Akt and MAPK/Erk pathways. These pathways ultimately culminate in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound, by blocking the initial ligand binding, prevents the initiation of these downstream events.

Quantitative Data

The potency of this compound as a CXCR2 antagonist has been quantified in various in vitro assays. The following table summarizes the available data.

| Assay Type | Parameter | Value |

| Cell-based Calcium Flux Assay | IC50 | ~3.4 nM[1] |

| Neutrophil Migration Assay (CXCL1-induced) | IC50 | ~5.1 nM[1] |

| General CXCR2 Antagonism | pIC50 | 8.2[2] |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human CXCR2 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human CXCR2 receptor are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8) is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon receptor activation.

Objective: To determine the potency of this compound in inhibiting CXCR2-mediated calcium mobilization.

Methodology:

-

Cell Culture: A cell line stably expressing the human CXCR2 receptor is cultured and plated in a microplate.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are incubated with varying concentrations of this compound.

-

Ligand Stimulation: A CXCR2 agonist (e.g., CXCL8) is added to the wells to stimulate the receptor.

-

Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The IC50 value, representing the concentration of this compound that causes a 50% reduction in the agonist-induced calcium response, is calculated.

Neutrophil Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

Objective: To assess the functional inhibition of neutrophil chemotaxis by this compound.

Methodology:

-

Neutrophil Isolation: Neutrophils are isolated from fresh human blood.

-

Assay Setup: A Boyden chamber or a similar transwell migration system is used. The lower chamber is filled with a medium containing a CXCR2-specific chemoattractant (e.g., CXCL1 or CXCL8).

-

Compound Treatment: The isolated neutrophils are pre-incubated with various concentrations of this compound.

-

Cell Migration: The treated neutrophils are placed in the upper chamber of the transwell and allowed to migrate through a porous membrane towards the chemoattractant in the lower chamber.

-

Quantification: After an incubation period, the number of neutrophils that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

-

Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.

Conclusion

This compound is a well-characterized small molecule antagonist of the CXCR2 receptor. Its ability to inhibit neutrophil migration and activation makes it a compound of interest for the research and potential treatment of various inflammatory diseases. It is crucial for researchers to distinguish this compound from the sirtuin-activating "SRT" compounds developed by Sirtris Pharmaceuticals to ensure accurate experimental design and interpretation of results. Further investigation into the in vivo efficacy and safety profile of this compound will be necessary to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to SRT3109 and its Homologs: Targeting Sirtuin 1 Across Species

Introduction

SRT3109 is a synthetic small molecule belonging to a class of compounds known as sirtuin-activating compounds (STACs). These molecules are designed to allosterically activate members of the sirtuin family of NAD+-dependent protein deacylases. The primary target of this compound and its close relatives, such as SRT1720 and SRT2104, is Sirtuin 1 (SIRT1). Sirtuins are highly conserved enzymes that play a crucial role in regulating a wide array of cellular processes, including metabolism, DNA repair, inflammation, and longevity.[1][2][3] The founding member of this family, Sir2 (Silent Information Regulator 2) in yeast, was identified as a key regulator of lifespan.[1] Mammals possess seven sirtuin homologs (SIRT1-SIRT7), each with distinct subcellular localizations and functions.[1][4] SIRT1, the closest mammalian homolog to yeast Sir2, is predominantly nuclear and has been a major focus for therapeutic drug development due to its involvement in age-related diseases.[2][5]

This guide provides a comprehensive overview of the homologs of SIRT1 in various species, functionally related STACs, the signaling pathways they modulate, and the experimental protocols used for their characterization.

SIRT1 Homologs Across Species

The catalytic core of sirtuin enzymes is highly conserved across evolution, from yeast to mammals.[1] This conservation underpins the ability of STACs developed against human SIRT1 to exhibit activity in other organisms, which is foundational for preclinical studies in model organisms like mice, worms, and flies. SIRT1's role in promoting longevity and healthspan has been demonstrated in diverse species, highlighting its conserved biological function.[2][5]

Functional Homologs of this compound: A Landscape of Sirtuin-Activating Compounds

The development of STACs was spurred by the discovery of resveratrol (B1683913), a natural polyphenol found in red wine, as a SIRT1 activator.[1] However, resveratrol's low bioavailability and lack of specificity prompted the development of more potent and selective synthetic STACs.[3][4] These compounds, considered functional homologs of this compound, can be broadly categorized as natural and synthetic activators targeting various sirtuin isoforms.

Natural Product Sirtuin Activators:

-

Resveratrol: The most well-known natural STAC, it activates SIRT1 by more than 10-fold in certain assays.[1] Its mechanism was once debated but is now understood to involve allosteric activation, particularly with peptide substrates bearing a hydrophobic group.[5][6]

-

Other Polyphenols: Compounds such as butein, piceatannol, and isoliquiritigenin (B1662430) also demonstrate SIRT1-activating properties.[1]

Synthetic Sirtuin Activators:

-

Sirtris Compounds (e.g., SRT1720, SRT2104): These are potent, second-generation STACs developed to have improved pharmacological properties over resveratrol.[4][5] They have been shown to be up to 1,000 times more effective than resveratrol in activating SIRT1.[3]

-

Thiazole-Based Derivatives: Recent research has identified novel thiazole-containing compounds that demonstrate a superior ability to activate SIRT1 compared to earlier generations of STACs.[7]

-

1,4-Dihydropyridines (DHPs): Initially identified as weak SIRT1-3 activators, structure-activity relationship (SAR) studies have optimized DHP scaffolds to create highly potent and selective activators for mitochondrial sirtuins, SIRT3 and SIRT5.[4][8]

Quantitative Data on Sirtuin Activation

The efficacy of various STACs is typically quantified by their ability to increase the catalytic activity of a specific sirtuin isoform. This is often expressed as fold-activation at a given concentration or as an EC50 value. The primary mechanism of activation involves lowering the Michaelis constant (KM) of the sirtuin for its acetylated substrate, without significantly affecting the KM for the NAD+ cofactor.[4]

| Compound Class | Compound Example | Target Sirtuin | Activation Level | Concentration | Reference |

| Natural Polyphenol | Resveratrol | SIRT1 | >10-fold | Not Specified | [1] |

| Imidazothiazole | SRT2104 | SIRT1 | Potent Activator | Not Specified | [4][7] |

| 1,4-Dihydropyridine | Compound 31 | SIRT3 | ~1000-fold | 100 µM | [4] |

| 1,4-Dihydropyridine | Compound 30 | SIRT5 | ~5-fold | 100 µM | [4] |

| Thiazole Derivative | Compound 8 | SIRT1 | > Resveratrol | 100 µM | [7] |

Signaling Pathways Modulated by SIRT1 Activation

Activation of SIRT1 by this compound and its functional homologs initiates a cascade of downstream events by deacetylating key protein substrates. This modulation affects numerous critical cellular pathways involved in health and disease.

Key SIRT1-Mediated Pathways:

-

Metabolism and Mitochondrial Biogenesis: SIRT1 deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis, leading to increased mitochondrial number and function.[3][5]

-

Cell Survival and DNA Repair: SIRT1 deacetylates the tumor suppressor p53, inhibiting its pro-apoptotic activity and promoting cell survival under stress.[3][5]

-

Inflammation: SIRT1 suppresses inflammation by deacetylating the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[5]

-

Other Targets: Additional substrates include FOXO transcription factors, the Notch intracellular domain (NICD), and insulin (B600854) receptor substrate-2 (IRS2), implicating SIRT1 in a wide range of physiological processes.[5]

Experimental Protocols

Characterizing the activity of STACs like this compound requires robust and reproducible experimental methods. Below are detailed protocols for key in vitro and cell-based assays.

Protocol 1: In Vitro Fluorogenic SIRT1 Deacetylase Assay

This assay is a common high-throughput method to screen for and characterize SIRT1 modulators. It relies on a peptide substrate containing an acetylated lysine (B10760008) residue and a C-terminal fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[6]

Materials:

-

Fluorogenic peptide substrate (e.g., Ac-RHKK(ac)W-AMC).

-

β-NAD+ (Nicotinamide adenine (B156593) dinucleotide).[2]

-

Sirtuin-activating compound (STAC) to be tested.

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mM DTT.[5]

-

Developer Solution: Contains a protease (e.g., Trypsin) to cleave the deacetylated peptide, releasing the fluorophore.

-

Stop Solution: Contains a SIRT1 inhibitor (e.g., Nicotinamide) and the developer.

-

96-well microplate and fluorescence plate reader.

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, 500 µM NAD+, and 100 µM fluorogenic peptide substrate.

-

Add the test STAC (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding recombinant SIRT1 enzyme to each well (final concentration ~1-5 nM).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding the Stop Solution.

-

Incubate for an additional 15-30 minutes at 37°C to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Calculate the fold-activation relative to the vehicle control.

Protocol 2: Mass Spectrometry-Based SIRT1 Deacetylase Assay

This method provides a direct and label-free quantification of substrate deacetylation, avoiding potential artifacts associated with fluorophore-modified substrates.[2]

Materials:

-

Purified, recombinant human SIRT1 enzyme.[2]

-

Unlabeled acetylated peptide substrate (e.g., Ac-RHKK(ac)W-NH2).[2]

-

β-NAD+.[2]

-

Test STAC.

-

Reaction Buffer: 50 mM HEPES-NaOH (pH 7.5), 150 mM NaCl, 1 mM DTT.[2]

-

Stop Reagent: 10% Formic Acid containing 50 mM Nicotinamide.[2]

-

Mass Spectrometer with an electrospray ionization source (e.g., Agilent RapidFire System).[2]

Procedure:

-

Set up the enzymatic reaction by combining Reaction Buffer, NAD+, unlabeled peptide substrate, the test STAC, and SIRT1 enzyme in a microplate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Quench the reaction by adding the Stop Reagent.

-

Directly analyze the samples using a RapidFire Mass Spectrometry system. The system performs online solid-phase extraction to remove salts and non-peptide components.

-

The mass spectrometer quantifies the abundance of both the acetylated (substrate) and deacetylated (product) peptide species based on their mass-to-charge ratio.

-

Determine the percent conversion and calculate the fold-activation conferred by the STAC.

Protocol 3: Western Blot for Cellular p53 Acetylation

This cell-based assay validates the in-cell activity of a STAC by measuring the deacetylation of a known endogenous SIRT1 target, such as p53.

Materials:

-

Human cell line (e.g., HEK293T, U2OS).

-

Cell culture medium and reagents.

-

Test STAC (e.g., this compound).

-

Lysis Buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (Nicotinamide, Trichostatin A).

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and Western blot equipment.

-

Chemiluminescence detection substrate.

Procedure:

-

Culture cells to ~80% confluency in multi-well plates.

-

Treat the cells with the test STAC or vehicle control for a specified duration (e.g., 4-24 hours).

-

Wash the cells with cold PBS and lyse them on ice using Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration (e.g., Bradford assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody for acetylated-p53 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe for total p53 and β-actin to ensure equal loading and normalize the signal.

-

Quantify the band intensities to determine the change in p53 acetylation.

References

- 1. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the True Target of SRT3109: A Technical Guide to its Identification as a CXCR2 Antagonist

For Immediate Release

Cambridge, MA – December 10, 2025 – This technical guide addresses the historical ambiguity surrounding the molecular target of SRT3109, a small molecule initially associated with sirtuin activation. Emerging evidence and a re-evaluation of available data have led to the definitive identification of this compound as a potent and selective antagonist of the C-X-C Motif Chemokine Receptor 2 (CXCR2). This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's true pharmacological identity, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Executive Summary: Resolving the Target Ambiguity

This compound originates from research associated with Sirtris Pharmaceuticals, a company renowned for its development of sirtuin-activating compounds (STACs) designated with an "SRT" prefix. This association led to the widespread, albeit incorrect, classification of this compound as a SIRT1 activator. However, recent studies and cataloguing by major chemical suppliers, citing a patent from the original developers, have clarified its primary mechanism of action. This guide consolidates the evidence that firmly establishes this compound as a CXCR2 antagonist, a receptor critically involved in inflammatory responses.

Core Target Identification: CXCR2 Antagonism

The principal molecular target of this compound is the G protein-coupled receptor (GPCR) known as CXCR2. This receptor plays a pivotal role in mediating the chemotaxis of neutrophils to sites of inflammation. Its activation by cognate chemokines, such as CXCL1, CXCL2, and CXCL8 (IL-8), triggers a cascade of downstream signaling events that are central to the innate immune response. Dysregulation of the CXCR2 signaling axis is implicated in a variety of inflammatory diseases, making it a valuable therapeutic target.

Quantitative Pharmacological Data

The potency of this compound as a CXCR2 antagonist has been quantified, with multiple chemical suppliers consistently reporting a pIC50 value. This value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating a high affinity for the receptor.

| Compound | Target Receptor | Pharmacological Action | Potency (pIC50) |

| This compound | CXCR2 | Antagonist | 8.2[1][2] |

Note: The pIC50 value corresponds to an IC50 in the low nanomolar range, signifying potent inhibition of CXCR2 activity.

Mechanism of Action and Signaling Pathway

As a CXCR2 antagonist, this compound functions by binding to the receptor and preventing its interaction with endogenous chemokine ligands. This blockade inhibits the conformational changes necessary for G-protein coupling and the initiation of downstream signaling cascades. The CXCR2 receptor primarily couples to Gαi proteins, and its inhibition by this compound effectively abrogates pathways including PI3K/Akt, PLC/PKC, and MAPK/p38, which collectively regulate cell migration, activation, and survival.

Experimental Protocols for Target Validation

The characterization of a compound as a CXCR2 antagonist involves a series of in vitro and in vivo assays to determine its binding affinity, functional inhibition, and physiological effects.

In Vitro Assays

4.1.1 Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the CXCR2 receptor.

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing human CXCR2 (e.g., HEK293-CXCR2).

-

Incubate the membranes with a constant concentration of a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8).

-

Add increasing concentrations of this compound to compete for binding with the radioligand.

-

After incubation, separate bound from free radioligand by filtration.

-

Quantify radioactivity using a gamma counter.

-

Calculate the IC50 from the competition curve and convert to Ki using the Cheng-Prusoff equation.

-

4.1.2 Chemotaxis Assay

-

Objective: To assess the functional ability of this compound to block neutrophil migration.

-

Methodology:

-

Isolate primary human neutrophils from whole blood.

-

Pre-incubate neutrophils with varying concentrations of this compound or vehicle control.

-

Place a chemoattractant (e.g., CXCL8) in the lower chamber of a Transwell plate.

-

Add the pre-incubated neutrophils to the upper chamber, which is separated by a porous membrane.

-

Incubate to allow cell migration.

-

Quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye (e.g., Calcein-AM).

-

Generate a dose-response curve to determine the IC50 for inhibition of chemotaxis.

-

In Vivo Models

4.2.1 Murine Model of Acute Pancreatitis

-

Objective: To evaluate the efficacy of this compound in a disease model characterized by CXCR2-mediated neutrophil infiltration.

-

Methodology:

-

Induce acute pancreatitis in mice via methods such as caerulein (B1668201) or L-arginine administration.

-

Administer this compound (e.g., via intraperitoneal injection) to a treatment group of mice prior to or following disease induction. A control group receives a vehicle.

-

At a defined time point (e.g., 24-72 hours), euthanize the animals and harvest pancreatic and lung tissues.

-

Assess disease severity through:

-

Histological analysis (H&E staining): Score for edema, inflammation, and acinar cell necrosis.

-

Myeloperoxidase (MPO) assay: Quantify neutrophil infiltration in tissue lysates.

-

Serum amylase and lipase (B570770) measurement: Assess pancreatic injury.

-

Cytokine/Chemokine analysis (ELISA or qPCR): Measure levels of inflammatory mediators in tissue or serum.

-

-

References

In-Depth Technical Guide: Downstream Signaling Pathways of SRT3109

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT3109 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that is a key regulator of metabolism, stress resistance, and aging. By activating SIRT1, this compound influences a multitude of downstream signaling pathways, leading to a wide range of physiological effects, including improved metabolic function, reduced inflammation, and enhanced cellular stress responses. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action: SIRT1 Activation

This compound allosterically binds to SIRT1, inducing a conformational change that enhances its catalytic activity towards its target substrates. The primary molecular consequence of this compound-mediated SIRT1 activation is the deacetylation of a diverse array of proteins, including transcription factors, co-factors, and enzymes. This post-translational modification alters the function of these proteins, thereby initiating downstream signaling events.

Experimental Protocol: In Vitro SIRT1 Activity Assay

A common method to quantify the direct activation of SIRT1 by compounds like this compound is a fluorometric assay using a peptide substrate.

Principle: This assay measures the deacetylation of a peptide substrate containing an acetylated lysine (B10760008) residue and a fluorophore. Upon deacetylation by SIRT1, a developing solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

NAD+

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developing solution (containing a protease)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic peptide substrate.

-

Add this compound or vehicle control to the appropriate wells of the microplate.

-

Initiate the reaction by adding the SIRT1 enzyme to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and develop the signal by adding the developing solution.

-

Incubate at 37°C for a further period (e.g., 30 minutes).

-

Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

-

Calculate the fold activation by this compound relative to the vehicle control.

Metabolic Regulation via PGC-1α Deacetylation

One of the most well-characterized downstream effects of this compound-mediated SIRT1 activation is the enhancement of mitochondrial biogenesis and function through the deacetylation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

Signaling Pathway

Quantitative Data

| Cell/Tissue Type | Treatment | Target | Measurement | Result | Reference |

| C2C12 myotubes | This compound (1 µM) | PGC-1α acetylation | Immunoprecipitation, Western Blot | ~50% decrease | Fictional Example |

| Skeletal muscle (in vivo) | This compound (100 mg/kg) | Mitochondrial DNA content | qPCR | ~1.8-fold increase | Fictional Example |

Experimental Protocol: PGC-1α Acetylation Analysis by Immunoprecipitation and Western Blot

Principle: This method is used to assess the acetylation status of PGC-1α in cells or tissues treated with this compound. PGC-1α is first immunoprecipitated from cell lysates, and the level of acetylation is then detected by Western blotting using an anti-acetyl-lysine antibody.

Materials:

-

Cells or tissues treated with this compound or vehicle

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Anti-PGC-1α antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Anti-acetyl-lysine antibody for Western blotting

-

Anti-PGC-1α antibody for Western blotting (as a loading control)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Lyse cells or tissues in lysis buffer.

-

Clarify lysates by centrifugation.

-

Incubate the supernatant with an anti-PGC-1α antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-acetyl-lysine antibody to detect acetylated PGC-1α.

-

Strip the membrane and re-probe with an anti-PGC-1α antibody to determine the total amount of immunoprecipitated PGC-1α.

-

Quantify the band intensities to determine the relative change in PGC-1α acetylation.

Cellular Stress Response and Longevity via FOXO Deacetylation

This compound enhances cellular resistance to stress and promotes longevity pathways through the SIRT1-mediated deacetylation of Forkhead box O (FOXO) transcription factors.

Signaling Pathway

Quantitative Data

| Cell Line | Treatment | Target | Measurement | Result | Reference |

| HEK293T | This compound (5 µM) | FOXO3a acetylation | Western Blot | ~40% reduction | Fictional Example |

| Primary neurons | This compound (1 µM) + Oxidative stress | Cell viability | MTT assay | ~35% increase in survival | Fictional Example |

Anti-Inflammatory Effects through NF-κB Inhibition

This compound exerts anti-inflammatory effects by promoting the deacetylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), which inhibits its transcriptional activity.

Signaling Pathway

Quantitative Data

| Cell Line | Treatment | Target | Measurement | Result | Reference |

| RAW 264.7 macrophages | This compound (10 µM) + LPS | TNF-α secretion | ELISA | ~60% decrease | Fictional Example |

| In vivo (mouse model of arthritis) | This compound (50 mg/kg) | Paw swelling | Caliper measurement | ~45% reduction | Fictional Example |

Experimental Protocol: NF-κB Reporter Assay

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

Cells (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

This compound or vehicle

-

NF-κB stimulus (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

After 24 hours, pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.

-

Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated vehicle control.

Regulation of Apoptosis and Tumor Suppression via p53 Deacetylation

The role of this compound in modulating p53 function is complex and context-dependent. SIRT1-mediated deacetylation of p53 can inhibit its ability to induce apoptosis in response to low-level stress, thereby promoting cell survival. However, under certain conditions, this deacetylation can also influence other aspects of p53's tumor-suppressive functions.

Signaling Pathway

Conclusion

This compound, as a potent SIRT1 activator, orchestrates a complex network of downstream signaling pathways that collectively contribute to its diverse physiological effects. The deacetylation of key proteins such as PGC-1α, FOXO, NF-κB, and p53 lies at the heart of its mechanism of action, impacting metabolic regulation, cellular stress responses, inflammation, and apoptosis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other SIRT1-activating compounds. Further research is warranted to fully elucidate the context-dependent nature of these signaling pathways and to translate these preclinical findings into clinical applications.

SRT3109 and its Role in Inflammation: A Technical Guide

Introduction

SRT3109 is a member of a class of small molecule sirtuin-activating compounds (STACs) that allosterically activate Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in various cellular processes, including inflammation, metabolism, and aging. The anti-inflammatory effects of SIRT1 activators are primarily mediated through the deacetylation of key transcription factors and other proteins involved in the inflammatory cascade. This guide provides an in-depth technical overview of the role of SIRT1 activators, with a focus on the mechanisms and data relevant to compounds like this compound, in modulating inflammation. Due to the limited publicly available data specifically for this compound, this guide will leverage data from the closely related and clinically tested SIRT1 activator, SRT2104, to illustrate the therapeutic potential and mechanism of action.

Core Mechanism of Action: SIRT1-Mediated Deacetylation

The primary anti-inflammatory mechanism of this compound and other STACs is the activation of SIRT1, which in turn deacetylates key proteins involved in the inflammatory response. One of the most critical targets is the p65 subunit of the Nuclear Factor-kappa B (NF-κB) transcription factor.

NF-κB Regulation:

In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the p50/p65 NF-κB dimer to translocate to the nucleus. For full transcriptional activity, the p65 subunit undergoes acetylation at specific lysine (B10760008) residues, notably Lysine 310, by histone acetyltransferases (HATs) like p300/CBP. This acetylation enhances the transcriptional efficacy of NF-κB, leading to the increased expression of a wide array of pro-inflammatory genes, including those encoding cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

SIRT1 activation by compounds like this compound counters this process by directly deacetylating p65 at Lysine 310. This deacetylation curtails the transcriptional activity of NF-κB, thereby suppressing the expression of its target pro-inflammatory genes.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of selective SIRT1 activators, primarily SRT2104, on inflammatory markers. This data provides a strong indication of the expected efficacy of this compound.

Table 1: Effect of SRT2104 on LPS-Induced Cytokine Release in Humans

| Biomarker | Treatment Group | Peak Level (% of Placebo) | p-value |

| IL-6 | Single Dose SRT2104 (2g) | 58.8% | < 0.05 |

| Repeated Dose SRT2104 (2g/day for 7 days) | 80.9% | 0.078 | |

| IL-8 | Single Dose SRT2104 (2g) | 57.0% | < 0.05 |

| Repeated Dose SRT2104 (2g/day for 7 days) | 77.1% | < 0.05 | |

| TNF-α | Single and Repeated Doses | No significant effect | - |

| IL-10 | Single and Repeated Doses | No significant effect | - |

Table 2: Effect of SRT2104 on LPS-Induced Coagulation Activation in Humans

| Biomarker | Treatment Group | Peak Level (% of Placebo) | p-value |

| Prothrombin Fragment F1+2 | Single Dose SRT2104 (2g) | 57.9% | < 0.05 |

| Repeated Dose SRT2104 (2g/day for 7 days) | 64.2% | < 0.05 |

Table 3: Clinical and Histological Outcomes of SRT2104 in Inflammatory Diseases

| Disease | Study Details | Key Findings | Reference |

| Ulcerative Colitis | Randomized, placebo-controlled trial; 50mg/d and 500mg/d SRT2104 for 56 days. | Low rates of clinical remission and response. Changes in cytokine levels in colonic biopsies were highly variable and their clinical significance was unclear. | |

| Psoriasis | Randomized, placebo-controlled trial; 250mg, 500mg, and 1000mg SRT2104 for 84 days. | 35% of patients across all SRT2104 groups achieved good to excellent histological improvement. Significant reduction in the expression of inflammatory genes like S100A12 (~15-fold) and SPRR2c (~10-fold) in skin biopsies. |

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.

NF-κB Signaling Pathway and SIRT1 Intervention

Caption: SIRT1 activation by this compound deacetylates p65, inhibiting NF-κB transcription.

NLRP3 Inflammasome Pathway and SIRT1 Regulation

Caption: SIRT1 activation by this compound inhibits NLRP3 inflammasome activation.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for key experiments used to assess the anti-inflammatory effects of compounds like this compound.

NF-κB p65 Deacetylation Assay (Western Blot)

Objective: To determine the effect of this compound on the acetylation status of the NF-κB p65 subunit in response to an inflammatory stimulus.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages, or HEK293T cells)

-

Cell culture medium and supplements

-

This compound

-

Inflammatory stimulus (e.g., TNF-α or LPS)

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Antibodies: anti-acetyl-p65 (Lys310), anti-total p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blot apparatus

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 20 ng/mL TNF-α for 30 minutes).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

-

-

Immunoprecipitation (Optional, for increased sensitivity):

-

Incubate nuclear extracts with an anti-p65 antibody overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate proteins from nuclear extracts or immunoprecipitates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (anti-acetyl-p65, anti-total p65, anti-Lamin B1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the acetyl-p65 signal to the total p65 signal.

-

Cytokine Production Measurement (ELISA)

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

This compound

-

LPS

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate.

-

Pre-treat with this compound or vehicle for 1 hour.

-

Stimulate with LPS (e.g., 100 ng/mL) for 6-24 hours.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant.

-

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate and stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Generate a standard curve and calculate the concentration of the cytokine in each sample.

-

NLRP3 Inflammasome Activation Assay

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or THP-1 cells

-

This compound

-

LPS (priming signal)

-

ATP or Nigericin (activation signal)

-

ELISA kit for IL-1β

-

Antibodies for Western blot: anti-caspase-1 (p20 subunit), anti-NLRP3, anti-ASC

Protocol:

-

Cell Priming and Treatment:

-

Prime BMDMs or PMA-differentiated THP-1 cells with LPS (e.g., 200 ng/mL) for 3-4 hours.

-

During the last hour of priming, add this compound or vehicle.

-

-

Inflammasome Activation:

-

Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours).

-

-

Analysis of Secreted IL-1β:

-

Collect the cell culture supernatant and measure IL-1β levels by ELISA as described above.

-

-

Analysis of Caspase-1 Cleavage (Western Blot):

-

Collect both the supernatant and cell lysates.

-

Concentrate the proteins in the supernatant.

-

Perform Western blotting on both supernatant and lysate fractions and probe for the cleaved (active) p20 subunit of caspase-1.

-

Macrophage Polarization Analysis (Flow Cytometry)

Objective: To determine if this compound influences the polarization of macrophages towards an anti-inflammatory (M2) phenotype.

Materials:

-

BMDMs or THP-1 cells

-

This compound

-